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Compound of Interest

Compound Name: 1,4-Dimethylpiperidine

Cat. No.: B1618611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dimethylpiperidine scaffold is a privileged structural motif in medicinal chemistry,

serving as a core component in a diverse range of pharmacologically active agents. Analogs of

this structure have been extensively explored for their interactions with various biological

targets, leading to the development of potent and selective modulators for conditions ranging

from pain management to neurodegenerative diseases. This guide provides a comparative

analysis of the structure-activity relationships (SAR) of 1,4-dimethylpiperidine analogs, with a

focus on their application as opioid receptor modulators, sigma-1 (σ1) receptor ligands, and

their potential in other therapeutic areas. The information presented herein is supported by

quantitative data and detailed experimental protocols to aid in the rational design of novel

therapeutics.

I. Opioid Receptor Modulation
The piperidine core is a well-established pharmacophore for opioid receptor ligands.

Modifications to the 1,4-dimethylpiperidine structure have been shown to significantly

influence binding affinity and functional activity at mu (μ), delta (δ), and kappa (κ) opioid

receptors.

The following table summarizes the binding affinities (Ki, nM) of a series of 1,4-
dimethylpiperidine analogs and related compounds at the human opioid receptors.
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Compo
und ID

R1 (N-
substitu
ent)

R2 (4-
substitu
ent)

μ Ki
(nM)

δ Ki
(nM)

κ Ki
(nM)

NOP Ki
(nM)

Citation

JDTic

Tetrahydr

oisoquino

line

3,4-

dimethyl-

4-(3-

hydroxyp

henyl)

1.53 ±

0.19

10.6 ±

0.17

0.43 ±

0.03

16.7 ±

0.76
[1]

AT-076

(6)

Tetrahydr

oisoquino

line

4-(3-

hydroxyp

henyl)

1.67 ±

0.6

19.6 ±

1.3

1.14 ±

0.63

1.75 ±

0.74
[1]

cis-42

2-(4-

ethyl-4,5-

dihydro-

5-oxo-

1H-

tetrazol-

1-yl)ethyl

N-(2-

fluorophe

nyl)meth

oxyaceta

mido

Potent

Agonist
- - - [2]

43

(diastere

omer of

cis-42)

2-(4-

ethyl-4,5-

dihydro-

5-oxo-

1H-

tetrazol-

1-yl)ethyl

N-(2-

fluorophe

nyl)meth

oxyaceta

mido

Potent

Agonist
- - - [2]

SAR Insights:

Role of 3,4-Dimethyl Groups: The removal of the trans-3,4-dimethyl groups from the

piperidine ring of JDTic to yield AT-076 resulted in a remarkable 10-fold increase in binding

affinity at the Nociceptin/Orphanin FQ (NOP) receptor, while maintaining high affinity at the

classical opioid receptors[1]. This highlights that the dimethyl substitution is not essential for

antagonist activity and its removal can lead to a broader opioid pan-antagonist profile[1].
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N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical

determinant of pharmacological activity. In a series of 3-methyl-4-(N-phenyl

amido)piperidines, a 2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl substituent at the N1

position, as seen in brifentanil, was found to be optimal for producing potent and short-acting

analgesic effects[2].

Stereochemistry: The stereochemistry of the substituents on the piperidine ring can have a

profound impact on potency. For instance, the cis-diastereomer 42 was significantly more

potent than its corresponding trans-diastereomer 43 as an analgesic[2].

This protocol describes a competitive radioligand displacement assay to determine the binding

affinity of test compounds for the human mu, delta, kappa, and NOP opioid receptors.

Materials:

Cell membranes from HEK293 cells stably expressing the human μ, δ, κ, or NOP receptor.

Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U69,593 (for κ), and [³H]Nociceptin

(for NOP).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Non-specific binding control: Naloxone (10 µM) or another appropriate unlabeled ligand.

Test compounds (1,4-dimethylpiperidine analogs) at various concentrations.

96-well microplates.

Glass fiber filters.

Scintillation counter and scintillation fluid.

Procedure:

Prepare serial dilutions of the test compounds in the assay buffer.

In a 96-well plate, add the following in order: assay buffer, test compound dilutions, and the

appropriate radioligand at a final concentration close to its Kd value.
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To determine non-specific binding, a separate set of wells will contain the radioligand and a

high concentration of an unlabeled competitor (e.g., naloxone).

Initiate the binding reaction by adding the cell membrane suspension (typically 20-50 µg of

protein per well).

Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-120

minutes) to reach equilibrium.

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using

a scintillation counter.

Calculate the IC50 values by non-linear regression analysis of the competition binding

curves.

Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd),

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Sigma-1 (σ1) Receptor Modulation
The sigma-1 receptor is a unique intracellular chaperone protein involved in various cellular

functions and implicated in several CNS disorders. Piperidine-based structures have been

identified as potent modulators of this receptor.

The following table presents the binding affinities (Ki, nM) and selectivity of a series of

piperidine analogs for the sigma-1 and dopamine D4 receptors.
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Compoun
d ID

R-group
(Piperidin
e-N)

Aromatic
Moiety
(Ar)

σ1 Ki
(nM)

D4 Ki
(nM)

Selectivit
y (σ1:D4)

Citation

12a H 5-Indazole 1.2 860 >700 [3][4]

12c H

5-

(Trifluorom

ethyl)indaz

ole

0.7 580 829 [3][4]

13a Methyl 5-Indazole 1.8 276 153 [4]

13c Methyl

5-

(Trifluorom

ethyl)indaz

ole

1.7 201 118 [4]

SAR Insights:

Piperidine Nitrogen Substitution: A free N-H on the piperidine ring is generally preferred for

high σ1 receptor affinity and selectivity over the D4 receptor, as demonstrated by the

comparison between compounds 12a/12c and 13a/13c[4].

Aromatic Moiety: The nature of the aromatic system attached to the piperidine core is a key

determinant of potency. An indazole moiety, particularly with an electron-withdrawing

trifluoromethyl group at the 5-position (12c), confers the highest affinity for the σ1 receptor in

this series[3][4].

This protocol outlines a standard procedure for determining the binding affinity of compounds to

the sigma-1 receptor.

Materials:

HEK293 cell membranes expressing the human σ1 receptor.

Radioligand: [³H]-(+)-Pentazocine.

Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Non-specific binding control: Haloperidol (10 µM).

Test compounds at various concentrations.

Glass fiber filters.

Scintillation cocktail and counter.

Procedure:

Prepare dilutions of the test compounds in the assay buffer.

In a 96-well plate, add the assay buffer, test compound dilutions, or the non-specific binding

control.

Add [³H]-(+)-Pentazocine to a final concentration of approximately 5 nM.

Add the cell membrane suspension (50-100 µg of protein).

Incubate the plate at 37°C for 150 minutes.

Terminate the assay by rapid filtration through glass fiber filters.

Wash the filters with ice-cold assay buffer.

Measure the radioactivity of the filters using a scintillation counter.

Analyze the data to determine IC50 and Ki values as described in the opioid receptor binding

assay protocol.[4]

Visualizations
Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a simplified

opioid receptor signaling pathway and the general workflow of a competitive radioligand

binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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